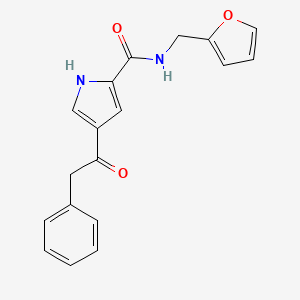

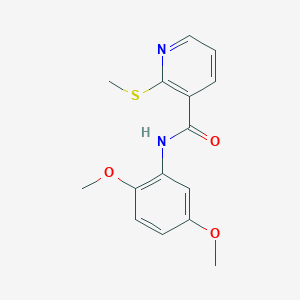

![molecular formula C9H12N2O2S B2713542 methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate CAS No. 338750-40-6](/img/structure/B2713542.png)

methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate” is a chemical compound with the molecular formula C9H12N2O2S . It is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are known for their wide range of properties and applications, including their use in industrial chemistry, material science, and medicinal chemistry .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate” is based on a thiophene core, which is a five-membered ring containing one sulfur atom . The compound also contains functional groups such as a carboxylate ester and a dimethylamino group .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, Wang’s group demonstrated that the nature of the sulfur reagent significantly impacts reaction selectivity . In their study, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) underwent a cyclization reaction, producing 2,3,5-trisubstituted thiophenes and 3-thienyl disulfides .Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate” include a molecular weight of 212.27 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- One-Pot Synthesis of Tetrasubstituted Thiophenes : A novel one-pot multicomponent protocol was developed for the synthesis of tetrasubstituted thiophenes, showcasing the efficiency and versatility of these compounds in chemical synthesis (Sahu et al., 2015).

- Biological Activities : Thiophene-3-carboxamide derivatives, including those with dimethylamino groups, exhibit antibacterial and antifungal activities. The study highlighted the potential of these compounds in developing new antimicrobial agents (Vasu et al., 2003).

Antimicrobial and Antifungal Activities

- Antimicrobial Activity of Thiophene Derivatives : New thiophene derivatives carrying the sulfonamide moiety have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria and fungi. Some compounds displayed significant activity, suggesting their potential as antimicrobial agents (Ghorab et al., 2017).

Applications in Sensing and Detection

- Fluorescent Probes for Metal Ions and Amino Acids : New polythiophene-based conjugated polymers have been synthesized and shown to exhibit high selectivity and sensitivity towards Hg2+ and Cu2+ in methanol aqueous solutions. These findings indicate their application as sensitive fluorescent probes for detecting metal ions and amino acids in environmental and biological samples (Guo et al., 2014).

Genotoxic and Carcinogenic Potentials

- Assessment of Genotoxic and Carcinogenic Potentials : The genotoxic/mutagenic and carcinogenic potentials of methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor to articaine, were evaluated. This study contributes to understanding the toxicological profiles of thiophene derivatives and their safety in pharmaceutical applications (Lepailleur et al., 2014).

Antiproliferative Activities

- Novel Thiophene and Thienopyrimidine Derivatives : A series of thiophene derivatives were synthesized and tested for their antiproliferative activity on cancer cell lines. The study identified compounds with significant activity, highlighting the therapeutic potential of thiophene derivatives in cancer treatment (Ghorab et al., 2013).

Orientations Futures

Thiophene derivatives continue to attract interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of “methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate” and other thiophene derivatives, as well as developing more efficient synthesis methods.

Propriétés

IUPAC Name |

methyl 2-[(E)-dimethylaminomethylideneamino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-11(2)6-10-8-7(4-5-14-8)9(12)13-3/h4-6H,1-3H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUNYBLJEOERSZ-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=CS1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=C(C=CS1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2713460.png)

![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine](/img/structure/B2713463.png)

![6-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2713465.png)

![1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2713467.png)

![4-cyclohexyl-N-[2-(piperazin-1-ylsulfonyl)ethyl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B2713472.png)

![2-Chloro-N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2713476.png)

![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2713478.png)

![Ethyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2713481.png)